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Compound of Interest

Compound Name: (Z)-Non-2-en-1-ol

Cat. No.: B045707

An In-depth Technical Guide to the Olfactory and Sensory Properties of (Z)-Non-2-en-1-ol

Abstract

(Z)-Non-2-en-1-ol, a monounsaturated fatty alcohol, is a significant contributor to the flavor and
fragrance profiles of various food products and commercial goods.[1][2] This technical guide
provides a comprehensive overview of its olfactory and sensory characteristics, supported by
available quantitative data and detailed experimental methodologies for sensory analysis. It
further explores the biochemical mechanisms underlying its perception through an examination
of the canonical olfactory signaling pathway. This document is intended for researchers,
scientists, and professionals in the fields of sensory science, food chemistry, and drug
development to facilitate a deeper understanding of this compound's sensory impact.

Chemical and Physical Properties

(Z)-Non-2-en-1-ol, also known as cis-2-Nonen-1-ol, is an organic compound classified as a
fatty alcohol.[2] Its structural configuration, featuring a nine-carbon chain with a cis-configured
double bond between the second and third carbons and a hydroxyl group at the first position, is
critical to its distinct organoleptic properties.[1]

Table 1: Physical and Chemical Properties of (Z)-Non-2-en-1-ol
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Property Value Source
Molecular Formula CoH1s0 [1]
Molecular Weight 142.24 g/mol [1]

CAS Number 41453-56-9 [3]
Appearance Liquid

Specific Gravity 0.841t0 0.847 @ 25°C [3]
Refractive Index 1.447 t0 1.453 @ 20°C [3]
Boiling Point 96°C @ 10 mmHg [1]
Flash Point 95.00 °C (203.00 °F) [3]
XLogP3-AA (est.) 3.00 [3]

Olfactory and Sensory Profile

The sensory characteristics of (Z)-Non-2-en-1-ol are primarily defined by its "green" and "fatty"
notes. It is widely used in the flavor and fragrance industry to impart specific nuances in a
variety of products.[3]

Odor Profile

The odor of (Z)-Non-2-en-1-ol is predominantly described as sweet, fatty, and melon-like.[3]
These characteristics make it a valuable component for creating melon, cucumber, and tropical
fruit flavor profiles.[3] Its aroma is also characterized as having waxy and green elements,
contributing to fresh top notes in fragrance applications.[1]

Taste Profile

When evaluated in a solution, the taste of (Z)-Non-2-en-1-ol mirrors its aromatic properties. A
detailed description of its taste at a specific concentration is available, highlighting its
complexity.

Table 2: Taste Description of (Z)-Non-2-en-1-ol
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Concentration (in water) Taste Descriptors Source

Fatty, Rindy, Green,
10.00 ppm [3]
Cucumber, Melon

Trigeminal Sensations

The available literature does not specifically document trigeminal sensations (e.g., cooling,
tingling, or pungency) associated with (Z)-Non-2-en-1-ol. The trigeminal system, which
mediates sensations like the coolness of menthol or the burn of capsaicin, is activated by a
wide array of chemical agents, often at higher concentrations than those required for olfactory
perception.[4][5] While many volatile organic compounds can elicit trigeminal responses,
specific data for (Z)-Non-2-en-1-ol is not provided in the searched documents.

Experimental Protocols for Sensory Evaluation

The characterization of flavor and aroma compounds like (Z)-Non-2-en-1-ol relies on
standardized sensory analysis methodologies. These protocols are designed to produce
objective and reliable data from human panelists under controlled conditions.[6][7]

Descriptive Analysis

Descriptive analysis is a key method used to identify and quantify the sensory attributes of a
product.[7][8] This technique requires a small panel of trained assessors (typically 3-12
individuals) who can reliably describe and rate the intensity of specific characteristics such as

"melon,” "green," or "fatty."[6]

Methodology:

o Panelist Training: Assessors are trained to recognize and scale the intensity of relevant
aroma and taste attributes using reference standards.

o Sample Preparation: The compound is diluted to a predetermined concentration (e.g., 10
ppm in water for taste evaluation) in a neutral solvent or base.[3] Samples are coded with
random numbers to prevent bias.[6]
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» Evaluation Environment: Testing is conducted in a sensory laboratory with controlled lighting,
temperature, and minimal distractions to ensure valid results.[6][7]

» Data Collection: Panelists evaluate the samples and rate the intensity of each descriptor on
a numerical scale.

 Statistical Analysis: The collected data is statistically analyzed to generate a comprehensive
sensory profile of the compound.[8]

Difference Testing (Triangle Test)

Difference tests are employed to determine if a perceptible sensory difference exists between
two samples.[6][7] The triangle test is a common format for this purpose.

Methodology:

o Sample Presentation: Assessors are presented with three coded samples, two of which are
identical and one is different.

o Task: The panelist's task is to identify the "odd" or different sample.[7]

o Application: This method is useful for quality control, assessing the impact of ingredient
substitutions, or changes in processing.[6]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://flavorsum.com/sensory-analysis-guidelines-food-and-beverage/
https://www.tentamus.com/news/sensory-analysis-how-flavour-tests-support-product-development/
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://flavorsum.com/sensory-analysis-guidelines-food-and-beverage/
https://www.tentamus.com/news/sensory-analysis-how-flavour-tests-support-product-development/
https://www.tentamus.com/news/sensory-analysis-how-flavour-tests-support-product-development/
https://flavorsum.com/sensory-analysis-guidelines-food-and-beverage/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase 1: Preparation

Define Objective
(e.g., Profile Characterization)

y

Select Sensory Method
(e.g., Descriptive Analysis)

AR

Prepare Samples & References
(Coded & Randomized)

Train & Calibrate Panelists

Phase 2: Executicm/

Conduct Evaluation in
Controlled Environment

'

Panelists Assess Samples
& Record Perceptions

Phase 3: Analyvsis & Reporting

Collect & Compile Data

'

Perform Statistical Analysis
(e.g., ANOVA, PCA)

'

Interpret Results & Generate Report

Click to download full resolution via product page

Caption: General workflow for sensory analysis experiments.
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Biochemical Mechanisms of Olfactory Perception

The perception of volatile compounds like (Z)-Non-2-en-1-ol begins with a complex signal
transduction cascade within the olfactory epithelium.[9] This process converts a chemical signal
into an electrical signal that is interpreted by the brain.

The Olfactory Signal Transduction Pathway

The canonical olfactory signaling pathway is a G-protein-coupled receptor (GPCR) cascade.
[10][11]

e Odorant Binding: Volatile molecules, such as (Z)-Non-2-en-1-ol, are inhaled and dissolve in
the mucus layer of the olfactory epithelium. They then bind to specific Olfactory Receptors
(ORs) located on the cilia of Olfactory Sensory Neurons (OSNSs).[12]

o G-Protein Activation: This binding event activates an associated olfactory-specific G-protein
(Gaolf).[10][12]

o Adenylyl Cyclase Stimulation: The activated Gaolf stimulates adenylyl cyclase type IlI, which
catalyzes the conversion of ATP to cyclic AMP (CAMP).[10]

e lon Channel Opening: The subsequent increase in intracellular cCAMP concentration opens
cyclic nucleotide-gated (CNG) cation channels.[10]

o Depolarization: The influx of cations, primarily Ca2+ and Na*, through the CNG channels
leads to the depolarization of the OSN membrane.[12] This depolarization is further amplified
by the opening of Ca2*-activated chloride channels.[10]

o Action Potential Generation: If the depolarization reaches a sufficient threshold, it generates
an action potential that travels along the neuron's axon to the olfactory bulb in the brain,
where the signal is further processed.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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